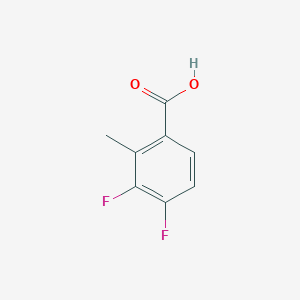

3,4-Difluoro-2-methylbenzoic acid

Descripción general

Descripción

3,4-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .

Métodos De Preparación

3,4-Difluoro-2-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the fluorination of ortho-methylbenzoic acid using sulfur tetrafluoride at low temperatures . Another method involves the reaction of 2,3-difluorotoluene with carbon dioxide under specific conditions . Industrial production methods often utilize these reactions due to their efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at the benzylic methyl group or aromatic ring under controlled conditions:

Key Findings :

-

Fluorine atoms stabilize transition states during oxidation, enhancing reaction rates.

-

Methyl group oxidation yields 3,4-difluoro-2-carboxybenzoic acid, a precursor for pharmaceutical intermediates .

Reduction Reactions

Reductive transformations target the carboxylic acid group or aromatic system:

Mechanistic Insights :

-

LiAlH₄ reduces the –COOH group to –CH₂OH without affecting fluorine substituents.

-

Hydrogenation of the aromatic ring is hindered by electron-withdrawing F groups, leading to low yields.

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct incoming electrophiles to specific positions:

Data Highlights :

-

Nitration occurs at the 5-position due to steric and electronic effects (methyl group ortho-directing, F meta-directing) .

-

Sulfonation yields thermodynamically controlled products at elevated temperatures.

Functional Group Interconversion

The carboxylic acid group participates in derivatization reactions:

Case Study :

-

Methyl ester derivatives show enhanced solubility in nonpolar solvents (logP = 2.1 vs. 1.4 for parent acid) .

-

Amidation with primary amines achieves >90% conversion using coupling agents like DCC .

Halogenation and Cross-Coupling

The methyl group and aromatic ring enable halogenation and metal-catalyzed coupling:

Experimental Data :

-

Bromination at the benzylic position proceeds with 75% yield under radical conditions.

-

Suzuki reactions introduce aryl groups at the 5-position (turnover number >1,000 for Pd systems) .

Stability and Side Reactions

Critical stability data under reactive conditions:

| Condition | Observation | Mitigation Strategy |

|---|---|---|

| Strong bases (NaOH, Δ) | Decarboxylation to 3,4-difluoro-2-methylbenzene | Use mild bases (NaHCO₃) |

| UV light | Degradation via C-F bond cleavage | Store in amber containers |

Safety Notes :

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,4-Difluoro-2-methylbenzoic acid serves as a crucial building block in organic synthesis and has several notable applications:

-

Organic Synthesis

- Used as an intermediate in the synthesis of complex aromatic compounds.

- Facilitates the formation of various derivatives through functionalization reactions.

-

Pharmaceutical Development

- Investigated for its role in synthesizing biologically active molecules.

- Potential applications in drug discovery, particularly for compounds targeting specific biological pathways.

-

Agrochemicals

- Functions as a precursor for developing herbicides and pesticides.

- Enhances the efficacy of agrochemical formulations due to its unique chemical structure.

-

Material Science

- Employed in the production of specialty chemicals and polymers.

- Its fluorinated structure contributes to improved thermal stability and chemical resistance in polymer applications.

-

Electronic Industry

- Utilized in the development of electronic materials due to its unique electronic properties.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Drug Development for Cancer Therapy

Research focused on synthesizing derivatives of this compound for cancer therapeutics. Some derivatives exhibited promising IC50 values in the nanomolar range against BRCA-deficient cancer cell lines, indicating their potential use in targeted cancer therapies .

Late-stage Difluoromethylation

Recent advancements have highlighted the compound's role in late-stage difluoromethylation processes, enhancing lipophilicity and permeability of drug candidates. This modification is crucial for improving the pharmacokinetic properties of new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3,4-Difluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparación Con Compuestos Similares

3,4-Difluoro-2-methylbenzoic acid can be compared with other similar compounds such as:

- 2,3-Difluoro-5-methylbenzoic acid

- 2,5-Difluoro-4-methylbenzoic acid

- 3,5-Difluoro-2-methylbenzoic acid

These compounds share similar structural features but differ in the position of the fluorine and methyl groups on the benzene ring. The unique positioning of these groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .

Actividad Biológica

3,4-Difluoro-2-methylbenzoic acid (DFMBA) is an aromatic carboxylic acid characterized by its unique molecular structure, which includes two fluorine atoms at the 3 and 4 positions of the benzene ring and a methyl group at the 2 position. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 174.13 g/mol

- Physical State : Solid at room temperature

- Solubility : Moderately soluble in organic solvents

The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its stability and reactivity compared to non-fluorinated analogs. This makes DFMBA a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity Overview

DFMBA's biological activity has been explored in various contexts, particularly its interactions with biological systems and potential therapeutic applications.

Enzyme Interaction Studies

DFMBA serves as a substrate or inhibitor in enzyme-catalyzed reactions. The compound's ability to interact with specific enzymes can lead to insights into metabolic pathways involving ester compounds . Such interactions are crucial for understanding its role in biological systems and its potential therapeutic applications.

Study on Fluorinated Benzoic Acids

A comparative study of various fluorinated benzoic acids, including DFMBA, demonstrated that the positioning of fluorine atoms affects their biological activity significantly. The study found that DFMBA exhibited unique reactivity patterns that could be harnessed in drug design .

Antiparasitic Activity

While specific data on DFMBA's antiparasitic activity is scarce, related compounds have been evaluated for their effectiveness against malaria parasites. Research has shown that modifications in the chemical structure can lead to enhanced activity against parasites, suggesting that DFMBA could be a candidate for similar investigations .

Comparative Analysis with Similar Compounds

To better understand DFMBA's unique properties, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Fluoro-2-methylbenzoic acid | C₈H₇FO₂ | Contains one fluorine atom; different reactivity. |

| 2,3-Difluoro-4-methylbenzoic acid | C₈H₆F₂O₂ | Fluorines at different positions; distinct activity. |

| Methyl 5-fluoro-2-(methylamino)benzoate | C₉H₈FNO₂ | Contains an amino group; different solubility characteristics. |

This table illustrates how DFMBA stands out due to its specific substitution pattern and potential applications across various fields.

Safety and Handling

DFMBA is classified as harmful by inhalation, skin contact, or ingestion. It can cause skin irritation and serious eye irritation . Proper safety measures should be taken when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

3,4-difluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUUCAUQWFAFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478307 | |

| Record name | 3,4-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-31-8 | |

| Record name | 3,4-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 157652-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.